molecular formula C22H30N2O3 B5632361 1-{[1-(cyclopropylcarbonyl)-4-piperidinyl]carbonyl}-4-methoxy-4-phenylpiperidine

1-{[1-(cyclopropylcarbonyl)-4-piperidinyl]carbonyl}-4-methoxy-4-phenylpiperidine

Cat. No. B5632361
M. Wt: 370.5 g/mol
InChI Key: ALDDWCLBQRCNKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound belongs to a class of organic chemicals known for their complex molecular structures, involving cyclopropylcarbonyl and piperidinyl groups. Research in this area focuses on understanding the synthesis pathways, molecular configurations, and the properties these molecules exhibit.

Synthesis Analysis

Synthesis pathways for compounds involving piperidine derivatives have been extensively studied. For instance, efficient synthesis methods for piperidine derivatives, including the use of metal triflate-catalyzed diastereoselective nucleophilic substitution reactions, have been developed to prepare starting piperidine derivatives efficiently (Okitsu, Suzuki, & Kobayashi, 2001). Such methodologies are crucial for synthesizing complex piperidine-based compounds, indicating potential pathways for the synthesis of "1-{[1-(cyclopropylcarbonyl)-4-piperidinyl]carbonyl}-4-methoxy-4-phenylpiperidine".

Molecular Structure Analysis

The molecular structure of piperidine derivatives reveals significant insights into their chemical behavior. For example, studies on crystal structures provide details on the molecular arrangement and intermolecular interactions within these compounds. The crystal structure of a related adduct showcases dihedral angles and intermolecular hydrogen bonds, offering a perspective on the structural analysis of complex piperidine compounds (Revathi et al., 2015).

Chemical Reactions and Properties

Piperidine compounds undergo various chemical reactions, highlighting their reactivity and chemical properties. The palladium-catalyzed aminocarbonylation of alkoxycarbonylpiperidines serves as a notable example, illustrating the compounds' ability to participate in complex chemical transformations and their potential utility in synthetic chemistry (Takács et al., 2014).

Physical Properties Analysis

The physical properties of piperidine derivatives, such as solubility, melting points, and crystalline structure, are essential for understanding their behavior in various conditions. Research on the crystal structure of related compounds provides valuable data on their physical attributes, aiding in the comprehension of how such properties influence their application in different fields (Zárate et al., 2015).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, define the utility of piperidine derivatives in chemical syntheses and applications. Studies focused on the synthesis and reactions of piperidine analogues offer insights into the chemical behavior and properties of these molecules (Miyamoto et al., 1987).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Piperidine derivatives are found in many pharmaceuticals and can have a wide range of mechanisms of action .

Safety and Hazards

The safety and hazards of a compound depend on its specific structure and properties. For a similar compound, 1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine, it is classified as a combustible solid .

Future Directions

The future directions for research on this compound would depend on its biological activity and potential applications. Piperidine derivatives are an active area of research due to their importance in the pharmaceutical industry .

properties

IUPAC Name

cyclopropyl-[4-(4-methoxy-4-phenylpiperidine-1-carbonyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O3/c1-27-22(19-5-3-2-4-6-19)11-15-24(16-12-22)21(26)18-9-13-23(14-10-18)20(25)17-7-8-17/h2-6,17-18H,7-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALDDWCLBQRCNKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCN(CC1)C(=O)C2CCN(CC2)C(=O)C3CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[1-(Cyclopropylcarbonyl)-4-piperidinyl]carbonyl}-4-methoxy-4-phenylpiperidine

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